molecular formula C23H14ClF3O3 B2666084 7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 328019-73-4

7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No. B2666084
M. Wt: 430.81
InChI Key: IXMNGOXRTMHAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound that belongs to the family of flavonoids. This compound has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Transformations

  • A study by Dean and Murray (1975) explored the transformation of chroman-4-one into various derivatives, showcasing the versatility of chromen-4-one compounds in synthetic chemistry, which could be relevant to the synthesis and applications of the specified compound (Dean & Murray, 1975).
  • Sosnovskikh and Usachev (2002) demonstrated an efficient synthesis of 2-methyl-2-trifluoromethylchroman-4-ones from chromen-4-imines and malonic acid, indicating a pathway for modifying the trifluoromethyl group in chromen-4-one derivatives (Sosnovskikh & Usachev, 2002).

Biological Activities

  • Research by Sheibani et al. (2016) on the synthesis of benzo[h]chromene derivatives and their evaluation for anxiolytic activities provides insight into the potential biological applications of structurally related compounds (Sheibani et al., 2016).
  • Hatzade et al. (2008) synthesized hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides, investigating their antimicrobial and antioxidant activities. This highlights the potential of chromen-4-one derivatives in developing new antimicrobial agents (Hatzade et al., 2008).

Photophysical Properties

  • Hobley et al. (2000) examined the photochromism of chromene crystals, revealing the light-induced color change properties of chromenes, which could be applicable for the development of photoreactive materials (Hobley et al., 2000).

properties

IUPAC Name

3-(2-chlorophenyl)-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3O3/c24-18-9-5-4-8-16(18)20-21(28)17-11-10-15(29-13-14-6-2-1-3-7-14)12-19(17)30-22(20)23(25,26)27/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMNGOXRTMHAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-3-(2-chlorophenyl)-2-(trifluoromethyl)-4H-chromen-4-one

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